molecular formula C8H18ClNO B2538205 2-Cyclobutyl-2-methoxy-N-methylethanamine;hydrochloride CAS No. 2411309-48-1

2-Cyclobutyl-2-methoxy-N-methylethanamine;hydrochloride

Cat. No. B2538205
CAS RN: 2411309-48-1
M. Wt: 179.69
InChI Key: XIZWFLGNXJOVBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutyl derivatives can involve various strategies. For instance, the reaction of cyclobutanone with methylhydroxylamine yields N-methylcyclobutylideneamine N-oxide, which can spontaneously dimerize and undergo cycloaddition reactions with dipolarophiles to form cycloadducts . Another method reported is the coupling of 3-benzyloxymethyl-1-cyclobutene with silylated thymine, followed by several steps including basic hydrolysis and catalytic hydrogenation to produce cyclobutyl nucleosides . These methods highlight the reactivity of cyclobutyl intermediates and their potential in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of cyclobutyl derivatives can be characterized using various techniques. For example, the structure of a related compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was determined using X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods . The study provides detailed information on the molecular geometry, which can be compared to theoretical models to understand the conformational flexibility of cyclobutyl compounds.

Chemical Reactions Analysis

Cyclobutyl compounds can participate in various chemical reactions due to their strained ring structure. The synthesis of N-methylidene(bis(trimethylsilyl)methyl)amine demonstrates the use of a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to produce β-lactams . This showcases the versatility of cyclobutyl derivatives in forming new bonds and generating pharmacologically relevant structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl compounds are influenced by their molecular structure. While the papers do not directly provide data on the physical and chemical properties of "2-Cyclobutyl-2-methoxy-N-methylethanamine;hydrochloride," they do offer insights into related compounds. For example, the chemoenzymatic synthesis of (S)-1-cyclopropyl-2-methoxyethanamine, a key chiral intermediate for a receptor antagonist, involves enzymatic reductive amination and highlights the importance of stereochemistry in the biological activity of cyclobutyl derivatives .

Scientific Research Applications

Analytical Profiling in Toxicology

"From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine and their determination in three biological matrices" explores the characterization of psychoactive arylcyclohexylamines, including methoxetamine, for analytical toxicology purposes. Advanced techniques such as gas chromatography, nuclear magnetic resonance, and liquid chromatography are utilized for qualitative and quantitative analysis in blood, urine, and vitreous humor (De Paoli et al., 2013).

Synthesis and Chemical Reactions

  • "Allenylmethylsilane Derivative as a Synthetic Equivalent of 1,2,3-Butatriene: Synthesis and Reactions of Di-exo-methylenecyclobutanes and -cyclobutenes" examines the reactions of 2-methoxyallenylmethylsilane with alkenes and alkynes to create cyclobutanes and cyclobutenes, leading to the synthesis of fused bi- and tricyclic compounds (Hojo et al., 1998).

  • "Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase" details the efficient synthesis of a key chiral intermediate for a corticotropin-releasing factor receptor antagonist (Parker et al., 2012).

  • "The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues" discusses the use of an intermolecular Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines and neurotransmitter analogues (Faler & Joullié, 2007).

Pharmaceutical Research

  • "Novel Anticholinesterases Based on the Molecular Skeletons of Furobenzofuran and Methanobenzodioxepine" explores the synthesis of novel carbamates with potent inhibitory action against human enzymes, highlighting their potential for therapeutic applications (Luo et al., 2005).

  • "Synthesis and anti-influenza virus activity of novel pyrimidine derivatives" investigates synthetic routes of pyrimidine derivatives and their antiviral potency against types A and B influenza virus (Hisaki et al., 1999).

properties

IUPAC Name

2-cyclobutyl-2-methoxy-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-9-6-8(10-2)7-4-3-5-7;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCVJJPPZNSREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1CCC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-2-methoxy-N-methylethanamine;hydrochloride

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